molecular formula C10H12N2O B3010553 2-(Methoxymethyl)-1-methylbenzimidazole CAS No. 954525-80-5

2-(Methoxymethyl)-1-methylbenzimidazole

Cat. No. B3010553
CAS RN: 954525-80-5
M. Wt: 176.219
InChI Key: HMEKDMWSKVBPIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MMMB involves the methylation of 1-methylbenzimidazole using methanol as the methylating agent. The reaction proceeds under specific conditions, and the resulting product is MMMB. The mechanism of this synthesis can be either SN1 or SN2 , with factors favoring an SN2 mechanism .

Scientific Research Applications

  • Corrosion Inhibition : Benzimidazole derivatives, such as 2-methylbenzimidazole, have been studied for their potential as corrosion inhibitors. Density Functional Theory (DFT) studies show that these compounds can effectively inhibit corrosion in metals (Obot & Obi-Egbedi, 2010).

  • Antiprotozoal Activity : Research on 1-methylbenzimidazole derivatives has revealed their significant in vitro antiprotozoal activity. These compounds showed higher activity than metronidazole against Giardia intestinalis and Trichomonas vaginalis, especially those with a 2-ethoxycarbonyl group (Valdez-Padilla et al., 2009).

  • Ferroelectricity and Antiferroelectricity : Benzimidazole derivatives exhibit interesting electrical properties. Studies on molecules like 2-methylbenzimidazole have demonstrated their ability to switch electric polarity in the crystalline state, showing potential for use in ferroelectric devices (Horiuchi et al., 2012).

  • Dye-Sensitized Solar Cells : The interaction of 1-methylbenzimidazole with Li+ and TiO2 has been shown to enhance the performance of dye-sensitized solar cells. This interaction influences the surface state of TiO2 films, impacting the photovoltaic performance (Zhang et al., 2008).

  • Antimicrobial Activity : New benzimidazole heterocycles, including 2-methylbenzimidazole derivatives, have been synthesized and shown considerable antimicrobial activity against various bacteria and yeast (Fahmy et al., 2001).

  • Light Harvesting and Non-linear Optics : A new azoimidazole compound, synthesized from 2-methylbenzimidazole, demonstrated potential as a material for non-linear optics and as an effective photosensitizer in dye-sensitized solar cells (Kumar et al., 2020).

  • Environmental Applications : The degradation of carbendazim, a fungicide related to benzimidazoles, by Rhodococcus erythropolis highlights the environmental significance of these compounds. The bacterium efficiently degrades carbendazim, potentially mitigating its environmental impact (Zhang et al., 2013).

properties

IUPAC Name

2-(methoxymethyl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9-6-4-3-5-8(9)11-10(12)7-13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEKDMWSKVBPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-1-methylbenzimidazole

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